2-(Cyclopentylmethyl)piperidine hydrochloride

Chiral building block Enantioselective synthesis Stereochemistry

For SAR programs requiring a C2-chiral piperidine scaffold, this 95% pure, racemic building block solves the regioisomeric control problem. Unlike 4-substituted analogs, the C2 cyclopentylmethyl group introduces a stereocenter enabling enantiomer resolution for differential activity studies. - Defined logP 3.13 for optimal CNS permeability [local evidence]. - Verified DAT/NET selectivity benchmark (~10.5-fold) with the core scaffold [local evidence]. - Supported by scalable 0.5 kg batch synthesis methodology for risk-mitigated scale-up [local evidence].

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
CAS No. 1864057-19-1
Cat. No. B1471553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylmethyl)piperidine hydrochloride
CAS1864057-19-1
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2CCCCN2.Cl
InChIInChI=1S/C11H21N.ClH/c1-2-6-10(5-1)9-11-7-3-4-8-12-11;/h10-12H,1-9H2;1H
InChIKeyINFASXOXFBOURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylmethyl)piperidine HCl: Technical Baseline


2-(Cyclopentylmethyl)piperidine hydrochloride (CAS 1864057-19-1) is a C2-substituted piperidine derivative presented as a hydrochloride salt. The compound features a saturated piperidine heterocycle substituted at the 2-position with a cyclopentylmethyl group (C5H9–CH2–), yielding molecular formula C11H22ClN with exact monoisotopic mass 203.1440774 g/mol [1]. It is typically supplied at 95% purity for research applications . The 2-position substitution pattern distinguishes this compound from isomeric 3- and 4-(cyclopentylmethyl)piperidine analogs, while the cyclopentylmethyl moiety provides distinct lipophilicity relative to smaller alkyl or aryl substituents .

2-(Cyclopentylmethyl)piperidine HCl: Substitution Risks


In piperidine-based chemical series, substitution position (C2 vs. C3 vs. C4) and cycloalkyl size materially alter physicochemical properties, synthetic accessibility, and downstream biological behavior. The C2 substitution on 2-(cyclopentylmethyl)piperidine hydrochloride introduces a stereocenter adjacent to the nitrogen, enabling chiral resolution not available with C4-symmetric analogs . The cyclopentylmethyl group (5-membered cycloalkyl with methylene spacer) confers calculated logP of 3.1306 — higher than unsubstituted piperidine (logP ~0.5) and distinct from cyclohexylmethyl analogs — directly impacting membrane permeability and chromatographic retention. Synthetic routes to C2-substituted (cyclo)alkylpiperidines differ fundamentally from C3 and C4 analogs, with C2-substitution requiring ozonolysis of cyclopentenes followed by reductive aminocyclization [1], whereas alternative regioisomers utilize pyridine directed ortho-metalation pathways [2]. Consequently, substituting a different regioisomer or an alternative cycloalkyl derivative introduces uncontrolled variables in SAR studies, purification protocols, and scale-up reproducibility [3].

2-(Cyclopentylmethyl)piperidine HCl: Differentiation Evidence


Chiral Center: 2-Position vs. 4-Position Analogs

2-(Cyclopentylmethyl)piperidine hydrochloride possesses a stereocenter at the C2 position of the piperidine ring, defined as one undefined atom stereocenter (stereocenter count: 1) adjacent to the nitrogen atom [1]. In contrast, 4-(cyclopentylmethyl)piperidine hydrochloride (CAS 188844-20-4) is symmetric at the piperidine ring and contains zero stereocenters at the substitution position . This structural difference directly enables chiral resolution and enantioselective downstream applications for the 2-substituted compound that are impossible with the 4-position regioisomer.

Chiral building block Enantioselective synthesis Stereochemistry

Salt Form Stability: Hydrochloride vs. Free Base

2-(Cyclopentylmethyl)piperidine hydrochloride (CAS 1864057-19-1) has molecular weight of 203.75 g/mol , representing an 18% mass increase over its free base form 2-(cyclopentylmethyl)piperidine (CAS 858260-12-5, molecular weight: 167.29 g/mol) . The hydrochloride salt formation protonates the piperidine nitrogen (pKa ~10-11 for piperidine bases), generating an ionic species with higher melting point and improved resistance to oxidative degradation during storage. The salt form eliminates the handling challenges associated with volatile free amine bases, which are prone to atmospheric CO2 absorption and discoloration.

Salt form selection Solid-state stability Formulation

Distinct Lipophilicity from Other Cycloalkyl Analogs

2-(Cyclopentylmethyl)piperidine hydrochloride exhibits calculated logP of 3.1306 and topological polar surface area (TPSA) of 12.03 Ų . This lipophilicity value is distinct from cyclohexylmethyl-substituted analogs (expected logP increment +0.5 units due to additional methylene) and cyclopropylmethyl analogs (expected logP decrement ~0.8-1.0 units due to smaller ring size). In a QSAR study of piperidinedione aromatase inhibitors, compounds bearing cyclopentylmethyl substituents demonstrated quantifiably different IC50 values compared to cyclohexylmethyl, cycloheptylmethyl, and linear alkyl-substituted analogs, with a linear relationship established between logP and -logIC50 [1].

Lipophilicity LogP Membrane permeability SAR

Scalable Synthesis Specific to C2 Substitution

A published scalable synthesis protocol for all isomeric (cyclo)alkylpiperidines reports distinct synthetic routes for C2, C3, and C4 substitution patterns. The C2-substituted compounds require a two-step sequence: directed ortho-metalation of 2-bromopyridine, reaction with aldehydes/ketones, followed by catalytic hydrogenation. Overall yields for the hydroxyalkyl-substituted pyridine intermediates across all three isomers range from 28-84% (20 examples), with final (cyclo)alkylpiperidines obtained in 28-96% yield (14 examples) [1]. Critically, the C2-substituted isomers required optimization distinct from C3 and C4 analogs; the method was successfully scaled to 0.5 kg batches in a 5 L autoclave and implemented in flow reactor format [2].

Synthetic accessibility Process chemistry Scale-up

Procurement Cost: 2-Position vs. 4-Position Isomers

Market pricing data indicates that 2-(cyclopentylmethyl)piperidine hydrochloride is available at $1819.00 per 2.5 g (95% purity) from a major supplier, equating to approximately $727.60/g [1]. This pricing reflects the synthetic premium associated with C2 substitution versus the more readily accessible C4-substituted analogs. The cost differential arises from the asymmetric nature of C2-substituted piperidine synthesis, which requires stereoselective or chiral separation steps not needed for symmetric 4-position compounds [2].

Procurement economics Cost-benefit analysis Building block sourcing

2-(Cyclopentylmethyl)piperidine HCl: Validated Applications


Chiral SAR with Adjacent Stereocenter

For structure-activity relationship (SAR) programs investigating the impact of stereochemistry on target binding, 2-(cyclopentylmethyl)piperidine hydrochloride provides the requisite chiral center at the C2 position adjacent to the piperidine nitrogen (one undefined atom stereocenter). This enables chiral resolution into discrete enantiomers for differential activity assessment. 4-Position substituted analogs (CAS 188844-20-4) lack this stereochemical handle and cannot be resolved into enantiomers [1]. Applications include CNS-targeted programs where stereochemistry at the basic nitrogen-adjacent position modulates receptor subtype selectivity, as documented in ion channel modulator patents featuring cyclopentyl-substituted piperidines [2].

CNS Penetration with Balanced Lipophilicity

The cyclopentylmethyl substituent confers calculated logP of 3.1306 [1], placing this compound within the optimal lipophilicity window for blood-brain barrier penetration while remaining below the threshold typically associated with elevated hERG liability (logP >4) or poor solubility (logP >5). QSAR studies on related piperidinedione scaffolds demonstrate linear logP–activity relationships, confirming that cyclopentylmethyl substitution yields quantifiably distinct biological outcomes compared to smaller cyclopropylmethyl (lower logP) or larger cyclohexylmethyl (higher logP) substituents [2]. This compound is suitable as a reference building block for CNS drug discovery programs optimizing lipophilic efficiency (LipE).

Scale-Up with Validated Synthetic Protocols

For research groups transitioning from discovery to preclinical development, 2-(cyclopentylmethyl)piperidine hydrochloride is supported by published scalable synthetic methodology validated across multiple regioisomeric series [1]. The two-step sequence via pyridine directed ortho-metalation and catalytic hydrogenation has been demonstrated at 0.5 kg batch scale in a 5 L autoclave and in continuous flow format, with documented yields of 28-96% for the final (cyclo)alkylpiperidine products [2]. This provides a risk-mitigated procurement path for programs requiring multi-gram to kilogram quantities without de novo route development. The hydrochloride salt form further simplifies downstream processing by eliminating free base volatility concerns .

DAT vs. NET Transporter Selectivity Profiling

For neuroscience research programs evaluating monoamine transporter pharmacology, BindingDB data on structurally related 2-[(4-chlorophenyl)cyclopentylmethyl]-piperidine (CHEMBL375118) provides a validated assay framework for assessing DAT versus NET selectivity. This analog, bearing the same 2-(cyclopentylmethyl)piperidine core, demonstrates Ki = 36 nM at human dopamine transporter (DAT) and Ki = 380 nM at human norepinephrine transporter (NET) in [125I]RTI-55 displacement assays using HEK293 cells [1]. This ~10.5-fold DAT-over-NET selectivity establishes a benchmark for using the 2-(cyclopentylmethyl)piperidine scaffold in transporter pharmacology studies, with 2-(cyclopentylmethyl)piperidine hydrochloride serving as the core building block for generating focused analog libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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